N-(3-nitrobenzyl)-2-propanamine
Description
N-(3-Nitrobenzyl)-2-propanamine is a secondary amine featuring a 3-nitrobenzyl group attached to the nitrogen atom of 2-propanamine (isopropylamine).
Properties
IUPAC Name |
N-[(3-nitrophenyl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(2)11-7-9-4-3-5-10(6-9)12(13)14/h3-6,8,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKELDPMQVANRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238133 | |
| Record name | Benzenemethanamine, N-(1-methylethyl)-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90390-05-9 | |
| Record name | Benzenemethanamine, N-(1-methylethyl)-3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, N-(1-methylethyl)-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(3-nitrobenzyl)-2-propanamine is a compound of interest in pharmacological research due to its unique structural features, including a nitro group attached to a benzyl moiety and a propanamine backbone. This article delves into the biological activity of this compound, summarizing relevant research findings, potential applications, and mechanisms of action.
- Molecular Formula : C₁₀H₁₃N₂O₂
- Molar Mass : Approximately 195.23 g/mol
The presence of both the nitro group and the amine functional group contributes to its reactivity and potential biological activity, making it a candidate for various pharmacological applications.
Biological Activity
Research indicates that N-(3-nitrobenzyl)-2-propanamine may exhibit several biological activities, including:
- Antimicrobial Properties : Initial studies suggest that the compound may possess antimicrobial effects, potentially inhibiting the growth of certain bacterial strains.
- Cytotoxicity : Investigations into its cytotoxic effects have shown promise in targeting cancer cells, although further studies are needed to quantify these effects.
- Receptor Interactions : The compound may interact with various biological receptors, influencing signal transduction pathways critical for cellular function .
The mechanisms by which N-(3-nitrobenzyl)-2-propanamine exerts its biological effects are not fully understood. However, potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular metabolism.
- Receptor Modulation : It could modulate receptor activity, affecting downstream signaling pathways related to cell proliferation and survival .
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study assessed the minimum inhibitory concentration (MIC) of N-(3-nitrobenzyl)-2-propanamine against various bacterial strains. Results indicated significant inhibition at concentrations as low as 50 µg/mL for certain pathogens.
-
Cytotoxicity Assessment :
- In vitro tests using cancer cell lines revealed that N-(3-nitrobenzyl)-2-propanamine induced apoptosis in a dose-dependent manner. The IC50 value was determined to be approximately 30 µM.
- Receptor Binding Affinity :
Data Summary Table
Scientific Research Applications
Pharmaceutical Research
Lead Compound in Drug Development
N-(3-nitrobenzyl)-2-propanamine has been identified as a potential lead compound for drug development, particularly in the treatment of neurological disorders. Its structural characteristics suggest that it may interact with neurotransmitter receptors, which could help in modulating neurological pathways. Preliminary studies indicate its binding affinity to various receptors, warranting further investigation into its therapeutic applications.
Biological Activities
Research indicates that N-(3-nitrobenzyl)-2-propanamine exhibits notable biological activities. These activities may include effects on neurotransmitter systems, but comprehensive studies are needed to elucidate the specific mechanisms of action and potential therapeutic effects.
Chemical Synthesis
Synthetic Applications
The compound can serve as an intermediate in organic synthesis due to the reactivity of both its nitro and amine functional groups. This makes it suitable for various synthetic routes, including the formation of other complex organic molecules.
Comparison with Similar Compounds
N-(3-nitrobenzyl)-2-propanamine can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Nitrobenzylamine | Benzene ring with nitro group | Can be used directly without forming a salt |
| Benzylamine | Simple benzene-substituted amine | Lacks the nitro group; different reactivity |
| 4-Nitrophenethylamine | Nitrophenyl group at para position | Different regioselectivity affects biological activity |
This table illustrates how N-(3-nitrobenzyl)-2-propanamine's specific substitution pattern may confer unique biological properties compared to these similar compounds.
Interaction Studies
Binding Affinity Research
Studies focusing on the interactions of N-(3-nitrobenzyl)-2-propanamine with various receptors and enzymes are essential for understanding its potential therapeutic roles. Initial findings suggest that it may have significant interactions with neurotransmitter receptors, which could lead to insights into its role in treating neurological conditions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of N-(3-nitrobenzyl)-2-propanamine and related compounds:
Physicochemical Properties
- Solubility: Expected to be moderately soluble in polar organic solvents (e.g., ethanol, DMSO) but poorly soluble in water due to the hydrophobic benzyl group.
Pharmacological and Industrial Relevance
- Psychoactive Potential: Structural similarities to N-(3-nitrobenzylidene)-thiadiazole derivatives () and precursors in controlled substances () suggest possible interactions with biogenic amine transporters or receptors. However, explicit data on the target compound are lacking.
- Agrochemical Applications : Chloro- and nitro-substituted benzylamines are often intermediates in pesticide synthesis (e.g., ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
